methyl 1H-pyrrole-3-carboxylate
Overview
Description
Methyl 1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C6H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of pyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.
Another method involves the esterification of pyrrole-3-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, methyl 1H-pyrrole-3-methanol, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid.
Reduction: Methyl 1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the reagent used.
Scientific Research Applications
Methyl 1H-pyrrole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 1H-pyrrole-3-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme function. In organic synthesis, its reactivity is governed by the electronic properties of the pyrrole ring and the ester group, which influence its behavior in various chemical reactions.
Comparison with Similar Compounds
Methyl 1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
Pyrrole-2-carboxylate: Similar in structure but with the ester group at the 2-position, leading to different reactivity and applications.
Pyrrole-3-carboxylic acid: The carboxylic acid form of the compound, which is more polar and has different solubility properties.
Methyl 2H-pyrrole-3-carboxylate: A tautomeric form with different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular synthetic and research applications.
Properties
IUPAC Name |
methyl 1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)5-2-3-7-4-5/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBNVSIQCFHAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494192 | |
Record name | Methyl 1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2703-17-5 | |
Record name | Methyl 1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-pyrrole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.